molecular formula C21H32N2O2 B1531184 Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1159982-59-8

Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B1531184
CAS No.: 1159982-59-8
M. Wt: 344.5 g/mol
InChI Key: PGZROCDJHYQOFI-UHFFFAOYSA-N
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Description

“Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate” is a chemical compound with the molecular formula C21H32N2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” involves a reaction under a hydrogen atmosphere. A mixture of the compound and 10% Pd/C in MeOH is stirred at room temperature for several hours .


Molecular Structure Analysis

The molecular weight of “this compound” is 344.49 . The InChI Key is UTFBOGXIVNMTCO-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” has a high GI absorption and is BBB permeant . It is a P-gp substrate . The compound has a Log Po/w (iLOGP) of 3.14 . Its water solubility is 1.18 mg/ml .

Scientific Research Applications

Synthetic Chemistry Applications

The compound's role in synthetic chemistry is highlighted through its involvement in the creation of piperazines, diazaspirocycles, and other heterocyclic compounds. Macleod et al. (2006) developed a microwave-assisted solid-phase synthesis method utilizing α-methyl benzyl carbamate resin linker, which facilitates the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006). This method underscores the importance of diazaspirocycles in the efficient synthesis of complex molecular structures.

Biological Activity

The biological activity of diazaspirocycles, including those related to the tert-butyl 9-benzyl derivative, is discussed in the context of their potential therapeutic applications. Blanco-Ania et al. (2017) review the bioactivity of 1,9-diazaspiro[5.5]undecane-containing compounds, indicating their utility in treating conditions such as obesity, pain, and various immune system disorders (Blanco‐Ania et al., 2017).

Material Science

In material science, the compound's derivatives are explored for their stabilizing effects in polymers. Yachigo et al. (1992) demonstrate the synergistic stabilizing effect of 3,9-Bis derivatives in combination with thiopropionate type antioxidants for polymers, highlighting the compound's utility in enhancing material stability (Yachigo et al., 1992).

Safety and Hazards

The safety information for “Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate” indicates that it has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 .

Properties

IUPAC Name

tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-13-7-10-21(17-23)11-14-22(15-12-21)16-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZROCDJHYQOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678065
Record name tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-59-8
Record name 1,1-Dimethylethyl 9-(phenylmethyl)-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159982-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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